Florilenalin

Description

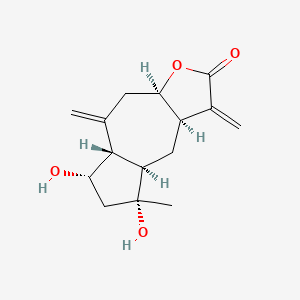

Structure

3D Structure

Properties

IUPAC Name |

(3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-4-12-9(8(2)14(17)19-12)5-10-13(7)11(16)6-15(10,3)18/h9-13,16,18H,1-2,4-6H2,3H3/t9-,10-,11+,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLYUGWIFLXCPD-VZGVWICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1CC3C(CC2=C)OC(=O)C3=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@@H]([C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331779 | |

| Record name | Florilenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54964-49-7 | |

| Record name | (3aR,4aR,5R,7S,7aS,9aR)-Decahydro-5,7-dihydroxy-5-methyl-3,8-bis(methylene)azuleno[6,5-b]furan-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54964-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florilenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Characterization, and Structural Analysis of Florilenalin

Strategies for Isolation of Florilenalin from Natural Sources

The initial step in studying this compound involves its extraction and purification from its natural source, Helenium autumnale L. dntb.gov.uaresearchgate.net A common approach begins with the collection and drying of the aerial parts of the plant. medchemexpress.com The dried plant material is then subjected to extraction with a non-polar solvent, such as hexane (B92381). This initial extract contains a complex mixture of compounds.

To isolate this compound from this mixture, a bioactivity-guided fractionation process is often employed. nih.gov This involves systematically separating the extract into different fractions using chromatographic techniques. The process is monitored at each stage by testing the biological activity of the fractions, which helps in identifying the fractions containing the compound of interest. The hexane fraction, often found to be the most active, undergoes further separation. nih.gov This multi-step purification process, which may involve techniques like column chromatography, eventually leads to the isolation of pure this compound. nih.gov The identity and purity of the isolated compound are then confirmed through spectroscopic methods. nih.gov

Advanced Spectroscopic Methodologies for this compound Structure Elucidation

The precise molecular structure of this compound has been determined through the application of several advanced spectroscopic techniques. dntb.gov.uanih.govrsc.org These methods provide detailed information about the connectivity of atoms, the molecular formula, and the three-dimensional arrangement of the molecule.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the structure of this compound. dntb.gov.uarsc.org Both ¹H NMR and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR spectra of this compound reveal characteristic signals for its various protons. For instance, the data is consistent with the presence of an exomethylene-γ-butyrolactone moiety. semanticscholar.org Similarly, ¹³C NMR data confirms the carbon framework of the molecule. The chemical shifts observed in these spectra are crucial for piecing together the connectivity of the molecule. semanticscholar.org

Table 1: Selected ¹H NMR and ¹³C NMR Spectroscopic Data for this compound Note: Specific chemical shift values (ppm) and coupling constants (Hz) are dependent on the solvent and instrument frequency used and are based on reported data.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-6 | 1.41 (dd, J = 13.7, 13.7 Hz) | 41.2 |

| H-9α | 1.66 (ddd, J = 1.5, 3.4, 12.9 Hz) | 47.9 |

| H-9β | 1.94 (m) | 47.9 |

| H-10 | 1.94 (m) | 39.8 |

| H-11 | 1.20 (d, J = 6.8 Hz) | 13.5 |

| H-15 | 0.84 (s) | 17.2 |

Data sourced from studies on this compound and its derivatives. semanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. msu.edu For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized. nih.gov In a typical EI (electron-impact) source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). msu.edu

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, which helps in confirming its elemental composition. For instance, the chemical ionization mass spectrum (CI-MS) of a related compound, 4-epipulchellin, showed a molecular ion peak at m/z 267 [MH]⁺. semanticscholar.org The fragmentation pattern observed in the mass spectrum provides additional structural information by revealing how the molecule breaks apart.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of this compound

While NMR and MS provide information about atomic connectivity, X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a molecule. duke.edunih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

The structure and absolute configuration of this compound were unequivocally established through the X-ray analysis of a derivative, 4-O-acetyl-2-O-p-iodobenzoylthis compound. duke.edu The heavy iodine atom in this derivative facilitates the determination of the absolute stereochemistry. The analysis revealed that the crystals are orthorhombic. duke.edu This powerful technique provided the final piece of the puzzle in confirming the complete three-dimensional structure of this compound. duke.edu

Other Spectroscopic Methods (e.g., IR, UV-Vis) in this compound Characterization

Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information for the characterization of this compound.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups (around 3375 cm⁻¹) and the γ-lactone carbonyl group (around 1751 cm⁻¹). semanticscholar.org An absorption band around 1656 cm⁻¹ indicates the presence of a carbon-carbon double bond (C=C). semanticscholar.org

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The α-methylene-γ-lactone chromophore in sesquiterpene lactones like this compound gives rise to a characteristic UV absorption maximum between 210-220 nm. semanticscholar.org

Stereochemical Assignments and Chiral Properties of this compound and its Analogs

This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms and can exist as non-superimposable mirror images called enantiomers. The determination of its absolute configuration is crucial for understanding its chemical and biological properties.

The absolute stereochemistry of this compound was definitively established through X-ray crystallography of its derivative. duke.edu This analysis confirmed the specific spatial orientation of all the chiral centers within the molecule. The structure is defined as (3aS,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one. naturalproducts.net

The study of this compound analogs, such as 2β-(isobutyryloxy)this compound and this compound-2-O-angelate, further highlights the importance of stereochemistry. nih.govrsc.org These analogs differ in the substituent group at a specific position, but the core stereochemistry of the this compound skeleton remains. The synthesis and analysis of derivatives like this compound diacetate have also been instrumental in confirming the stereochemical details of the parent molecule. semanticscholar.org The trans-fused guaianolide structure with a cis-fused α-methylene-γ-butyrolactone group is a key stereochemical feature. semanticscholar.org

Conformational Dynamics of this compound

The three-dimensional structure and conformational flexibility of this compound, a guaianolide sesquiterpene lactone, are critical determinants of its chemical and biological properties. The molecule's conformation is not static; rather, it exists in a dynamic equilibrium between various spatial arrangements, particularly influenced by its environment (solid-state vs. solution). The study of these dynamics involves a combination of experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling.

The foundational understanding of this compound's structure comes from single-crystal X-ray analysis performed on its 4-O-acetyl-2-O-p-iodobenzoyl derivative. rsc.org This technique provides a precise snapshot of the molecule's conformation in the solid crystalline state. The analysis revealed a specific arrangement of its three fused ring systems. The seven-membered cycloheptane (B1346806) ring was found to adopt a chair conformation. rsc.org Concurrently, the five-membered cyclopentane (B165970) ring assumes an envelope form, and the γ-lactone ring is oriented in a nearly planar fashion. rsc.org This solid-state analysis provides a crucial reference point for understanding the molecule's preferred low-energy state.

While X-ray crystallography offers high-resolution data for the solid state, the conformational behavior of this compound in solution is more complex and dynamic. bg.ac.rs Studies on closely related guaianolides provide significant insight into the likely dynamics of this compound. bg.ac.rsresearchgate.net Research on similar compounds using low-temperature NMR spectroscopy has shown that guaianolides often exist as a mixture of two distinct conformers in solution. bg.ac.rsresearchgate.net This equilibrium is primarily due to the flexibility of the seven-membered cycloheptane ring, which can interconvert between different forms, most notably a "chair" and a "twisted-chair" conformation. bg.ac.rsresearchgate.net The balance between these conformers is sensitive to external factors, with solvent polarity and temperature playing significant roles in shifting the equilibrium. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like the Nuclear Overhauser Effect (NOE), is a powerful tool for elucidating the three-dimensional structure of molecules in solution. nih.govcore.ac.ukcolumbia.edu By measuring the NOE between protons, it is possible to determine their spatial proximity, which provides invaluable data for constructing a model of the predominant solution-state conformation. nih.gov For molecules like this compound that exhibit conformational exchange, dynamic NMR studies and advanced experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to characterize the different conformers and the kinetics of their interconversion. core.ac.uk

Computational chemistry offers a complementary approach to understanding conformational dynamics. conicet.gov.ar Methods such as molecular mechanics (e.g., MM+ and MMFF94) and semi-empirical calculations (e.g., AM1 and PM3) are used to calculate the potential energy of different conformations. nih.govresearchgate.net These calculations help identify energetically favorable structures and map the potential energy surface of the molecule, revealing the energy barriers between different conformers. core.ac.uk For instance, computational analyses of related sesquiterpene lactones have successfully predicted the existence of stable "U-shaped" and "S-shaped" geometries, which significantly influence their biological activity. nih.gov Such computational studies, combined with experimental NMR and X-ray data, provide a comprehensive picture of this compound's structural dynamics.

Table 1: Solid-State Conformation of this compound Derivative Rings from X-ray Crystallography

| Ring System | Conformation |

| Cycloheptane Ring | Chair rsc.org |

| Cyclopentane Ring | Envelope rsc.org |

| γ-Lactone Ring | Approximately Planar rsc.org |

| Data derived from the X-ray analysis of 4-O-acetyl-2-O-p-iodobenzoylthis compound. rsc.org |

Table 2: Investigational Methods for Conformational Analysis of Guaianolides

| Method | Application | Key Findings for Related Compounds |

| X-ray Crystallography | Determines precise atomic coordinates in the solid state. rsc.org | Provides a static, low-energy reference structure. rsc.org |

| Low-Temperature NMR | Slows conformational exchange to observe individual conformers. bg.ac.rs | Reveals equilibrium between two distinct conformers (chair and twisted-chair). bg.ac.rsresearchgate.net |

| NOESY/ROESY (NMR) | Measures through-space proton-proton distances in solution. nih.govcore.ac.uk | Elucidates relative stereochemistry and preferred solution conformation. frontiersin.org |

| Computational Modeling | Calculates energies of different conformers and transition states. conicet.gov.ar | Identifies low-energy conformers and describes interconversion pathways. nih.gov |

Biosynthetic and Synthetic Pathways of Florilenalin

Biosynthetic Elucidation of Florilenalin

While the complete biosynthetic blueprint for most guaianolide members, including this compound, is still an active area of research, a general and widely accepted pathway has been established based on studies of related compounds. nih.gov It is presumed that the biosynthesis of guaianolides begins with the formation of a germacrene lactone derived from farnesyl pyrophosphate. wikipedia.org

The biosynthesis of this compound, like all sesquiterpenoids, originates from the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

Three of these C5 units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP serves as the direct precursor to the vast array of sesquiterpenoid skeletons. The first committed step in guaianolide biosynthesis is the cyclization of FPP to form a germacrene A intermediate. nih.govresearchgate.net This germacrene A then undergoes a series of oxidative modifications to eventually yield the guaianolide scaffold. An oxidized germacrene-type macrocycle is generally assumed to be the precursor to guaianolides. nih.gov

The proposed biosynthetic pathway leading to the formation of guaianolide sesquiterpene lactone metabolites is outlined below:

| Step | Precursor | Product | Key Enzyme Class |

| 1 | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | Germacrene A Synthase (GAS) |

| 2 | (+)-Germacrene A | Germacrene A Acid | Germacrene A Oxidase (GAO) |

| 3 | Germacrene A Acid | (+)-Costunolide | Costunolide (B1669451) Synthase (COS) |

| 4 | (+)-Costunolide | Kauniolide | Kauniolide Synthase (KLS) |

This table outlines the initial steps in the biosynthesis of guaianolide sesquiterpene lactones, which are precursors to compounds like this compound.

The transformation of the linear FPP molecule into the complex tricyclic structure of this compound is orchestrated by a series of specialized enzymes. The key enzymatic steps are believed to be:

Germacrene A Synthase (GAS): This enzyme catalyzes the crucial cyclization of FPP to form the germacrene A scaffold, which is the foundational ring system for many sesquiterpene lactones. nih.gov

Germacrene A Oxidase (GAO): Following the initial cyclization, a cytochrome P450 monooxygenase, specifically a germacrene A oxidase, hydroxylates the germacrene A molecule. This oxidation is a critical step leading to the formation of germacrene A acid. researchgate.net

Costunolide Synthase (COS): Another key cytochrome P450 enzyme, costunolide synthase, is responsible for the subsequent oxidation and lactonization of germacrene A acid to form (+)-costunolide. tandfonline.com Costunolide is a common intermediate in the biosynthesis of many guaianolides.

Further Tailoring Enzymes: The conversion of costunolide and its derivatives into the specific structure of this compound likely involves a series of further enzymatic modifications. These can include additional hydroxylations, acylations, and rearrangements catalyzed by other cytochrome P450s, acyltransferases, and other tailoring enzymes. researchgate.net The formation of the characteristic 5,7-fused ring system of guaianolides is a key transformation from the germacranolide precursor. nih.gov

The genes encoding the biosynthetic enzymes for plant specialized metabolites are often found organized in physical clusters on the chromosome, known as biosynthetic gene clusters (BGCs). While a specific BGC for this compound has not been identified, evidence from related sesquiterpene lactones suggests that such clusters are likely involved. tandfonline.com For instance, there are indications of gene clusters for higher oxidized sesquiterpene lactones in sunflower and chicory. tandfonline.com

These clusters typically contain the core biosynthetic genes, such as the sesquiterpene synthase (e.g., GAS) and the cytochrome P450s (e.g., GAO and COS), as well as genes encoding transcription factors that regulate the expression of the entire pathway. Phytohormones like methyl jasmonate have been shown to induce the expression of key genes in sesquiterpene lactone biosynthesis by upregulating these regulatory elements. tandfonline.com The identification and characterization of these gene clusters and their regulatory networks are crucial for understanding and potentially manipulating the production of compounds like this compound.

Metabolic engineering offers a promising avenue for the enhanced production of valuable sesquiterpene lactones. While specific work on this compound is not yet reported, the strategies employed for other sesquiterpenoids like artemisinin (B1665778) provide a roadmap. These approaches often involve heterologous expression of the biosynthetic pathway in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netconicet.gov.ar

Key strategies in metabolic engineering for sesquiterpene lactone production include:

Pathway Reconstruction: Introducing the entire biosynthetic pathway, from the precursor FPP to the final product, into a microbial host. This has been successfully demonstrated for the production of artemisinic acid, a precursor to artemisinin. conicet.gov.ar

Enhancing Precursor Supply: Overexpressing key enzymes in the upstream MVA or MEP pathways to increase the intracellular pool of FPP, the universal sesquiterpenoid precursor. frontiersin.org

Enzyme Optimization: Identifying and overcoming bottlenecks in the pathway, which may involve discovering and expressing more efficient versions of the biosynthetic enzymes, such as cytochrome P450s.

Host Strain Engineering: Modifying the host organism's metabolism to divert more carbon flux towards the production of the desired compound and to tolerate potentially toxic intermediates.

The successful application of these techniques to this compound would require the identification and characterization of its specific biosynthetic genes.

Total Synthesis Strategies for this compound

The chemical synthesis of complex natural products like guaianolide sesquiterpene lactones is a significant challenge that has attracted the attention of synthetic chemists for decades. nih.gov While a specific total synthesis of this compound has not been detailed in the reviewed literature, the extensive work on other guaianolides provides a solid foundation for devising a synthetic strategy.

A retrosynthetic analysis of this compound would aim to break down the complex target molecule into simpler, readily available starting materials through a series of logical bond disconnections. A plausible retrosynthetic strategy for this compound, based on common approaches to other guaianolides, is outlined below.

Retrosynthetic Analysis of this compound

The primary disconnection would likely target the lactone ring, a common feature in the synthesis of sesquiterpene lactones. This could be formed late in the synthesis from a precursor with appropriate stereochemistry. Another key disconnection would be the C-C bond that closes the seven-membered ring, a challenging aspect of guaianolide synthesis.

A potential retrosynthetic approach could involve:

Lactone Formation: Disconnecting the ester bond of the γ-lactone would reveal a hydroxy-acid or a related precursor. This transformation is a standard step in the forward synthesis.

Seven-Membered Ring Formation: A key challenge in guaianolide synthesis is the construction of the central seven-membered ring. A common strategy involves a ring-expansion reaction or an intramolecular cyclization of a suitable acyclic or macrocyclic precursor. A disconnection across one of the C-C bonds of the cycloheptane (B1346806) ring would lead to a simpler bicyclic or monocyclic intermediate.

Stereocenter Control: The synthesis must carefully control the multiple stereocenters present in the this compound molecule. Chiral pool starting materials, such as carvone, have been effectively used in the synthesis of other guaianolides to establish the initial stereochemistry. nih.gov

Functional Group Interconversions: The various hydroxyl and carbonyl groups would be introduced and manipulated throughout the synthesis using standard functional group interconversion reactions.

A potential key intermediate in the synthesis of this compound could be a bicyclic system that can be elaborated to the full 5-7-5 tricyclic core. The synthesis of such intermediates has been a focus of many guaianolide total syntheses. rsc.orgugent.be

Development of Stereoselective and Enantioselective Methodologies in this compound Synthesis

A thorough review of scientific literature reveals no specific articles or research detailing the development or application of stereoselective and enantioselective methodologies for the total synthesis of this compound. While the field of organic synthesis has developed numerous powerful techniques for asymmetric synthesis, including catalytic methods and the use of chiral auxiliaries, their application to construct the unique stereochemical architecture of this compound has not been documented.

Synthesis of this compound Analogs and Derivatives

Information regarding the laboratory synthesis of analogs and derivatives of this compound is not available in the reviewed scientific literature. Research in medicinal chemistry often involves the synthesis of structural analogs of natural products to explore structure-activity relationships or improve therapeutic properties. However, such synthetic studies focused on modifying the this compound scaffold have not been published.

Molecular and Cellular Mechanisms of Florilenalin S Biological Activities

Cellular Pathway Modulation by Florilenalin

The biological effects of this compound are mediated through the modulation of complex intracellular signaling pathways that govern cell proliferation, survival, and death.

A significant body of research indicates that bioactive compounds from Centipeda minima, including sesquiterpene lactones structurally related to this compound, exert their effects by inhibiting key oncogenic signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways are prominent targets. researchgate.netnih.gov The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. scientificarchives.comwikipedia.org

Studies on related sesquiterpene lactones, such as brevilin A and arnicolide D, isolated from the same plant, have demonstrated a clear inhibitory effect on these pathways. Treatment with brevilin A was shown to markedly decrease the phosphorylation levels of key proteins in the PI3K/AKT/mTOR cascade, including PI3K, AKT, and mTOR, in a concentration-dependent manner in nasopharyngeal carcinoma cells. nih.gov Similarly, arnicolide D was also found to inhibit the PI3K/AKT/mTOR and STAT3 signaling pathways. researchgate.net Inhibition of STAT3 activation is also a noted effect, which can, in turn, contribute to the inhibition of AKT activation. nih.gov This modulation of critical signaling cascades is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of these compounds. researchgate.netnih.govmdpi.com

| Compound | Signaling Pathway | Key Proteins Modulated | Observed Effect | Source |

|---|---|---|---|---|

| Brevilin A | PI3K/AKT/mTOR | p-PI3K, p-AKT, p-mTOR | Decreased phosphorylation (Inhibition) | nih.gov |

| Brevilin A | STAT3 | p-STAT3 | Decreased phosphorylation (Inhibition) | nih.gov |

| Arnicolide D | PI3K/AKT/mTOR & STAT3 | Not specified | Inhibition | researchgate.net |

| C. minima ethanol (B145695) extract | PI3K/AKT/mTOR | Not specified | Inhibition | nih.gov |

Impact of this compound on Gene Expression and Proteomic Profiles

This compound and its derivatives have been shown to modulate the expression of key genes and proteins involved in critical cellular processes, most notably apoptosis. While comprehensive proteomic studies specifically on this compound are still emerging, research on extracts containing this compound and other related sesquiterpene lactones provides significant insights into its influence on cellular protein landscapes.

Studies on Junduqing extractive, which contains this compound, have demonstrated a significant impact on the expression of proteins central to the apoptotic pathway in human nasopharyngeal carcinoma (NPC) cells. tandfonline.com Western blot analyses revealed that treatment with this extract led to a dose-dependent downregulation of the anti-apoptotic proteins Bcl-xL and Mcl-1. tandfonline.com Concurrently, there was a marked upregulation in the expression of the executioner caspase, Caspase-3, as well as the initiator caspases, Caspase-8 and Caspase-9. tandfonline.com This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the induction of programmed cell death.

Furthermore, research on other sesquiterpene lactones reinforces the idea that this class of compounds can broadly influence gene expression related to cancer progression. For instance, some sesquiterpene lactones have been found to suppress Myb-dependent gene expression, a pathway implicated in the development of various cancers. nih.gov They can also inhibit the NF-κB signaling pathway, which leads to the downregulation of anti-apoptotic proteins and enhances sensitivity to chemotherapy. nih.gov Dihydroartemisinin, another sesquiterpene lactone, has been shown to overcome drug resistance in pancreatic cancer by inhibiting NF-κB signaling. nih.gov

The table below summarizes the observed effects of this compound-containing extracts and related compounds on the expression of key apoptosis-related proteins.

| Compound/Extract | Cell Line | Protein | Effect | Reference |

| Junduqing extractive | HNE-1, HNE-2, HONE1 | Bcl-xL | Downregulated | tandfonline.com |

| Junduqing extractive | HNE-1, HNE-2, HONE1 | Mcl-1 | Downregulated | tandfonline.com |

| Junduqing extractive | HNE-1, HNE-2, HONE1 | Caspase-3 | Upregulated | tandfonline.com |

| Junduqing extractive | HNE-1, HNE-2, HONE1 | Caspase-8 | Upregulated | tandfonline.com |

| Junduqing extractive | HNE-1, HNE-2, HONE1 | Caspase-9 | Upregulated | tandfonline.com |

| Alantolactone | Imatinib-resistant CML cells | NF-κB/p65 | Inhibited nuclear translocation | nih.gov |

| Dihydroartemisinin | Pancreatic cancer cells | NF-κB | Inhibited signaling | nih.gov |

Cellular Uptake, Intracellular Localization, and Subcellular Distribution of this compound

The journey of a compound into and within a cell is a critical determinant of its biological activity. While specific studies detailing the cellular uptake and subcellular distribution of this compound are limited, the general principles governing the transport of sesquiterpene lactones and the methods used to study them can be applied.

The lipophilic nature of many sesquiterpene lactones suggests that they can cross the cell membrane via passive diffusion. However, the involvement of transporter proteins cannot be ruled out. Once inside the cell, the distribution of these compounds to various organelles dictates their mechanism of action. For instance, localization to the mitochondria is often associated with the induction of the intrinsic apoptotic pathway.

Determining the subcellular localization of a compound like this compound can be achieved through various experimental techniques. One common approach is the use of fluorescently-tagged analogs of the compound, which can then be visualized within the cell using confocal microscopy. Another method involves cell fractionation, where different organelles are isolated and the concentration of the compound in each fraction is measured.

For example, studies on other sesquiterpene lactones have utilized fluorescent derivatives to track their intracellular journey. A fluorescent artemisinin (B1665778) derivative was synthesized and its subcellular localization was examined in human hepatoma Hep3B cells, providing insights into its mode of action. medicinacomplementar.com.br This approach could be similarly applied to this compound to elucidate its specific subcellular targets. The subcellular localization of STAT3, a target of some sesquiterpene lactones, is known to play a role in regulating autophagy, with nuclear STAT3 suppressing it and cytoplasmic STAT3 inhibiting it. nih.gov This highlights the importance of understanding where these compounds and their targets are located within the cell.

Mechanisms of Cell Fate Regulation by this compound (e.g., Apoptosis Induction via Caspase Activation, Mitochondrial Pathways, Cell Cycle Arrest)

A significant body of evidence points to this compound's ability to regulate cell fate, primarily through the induction of apoptosis. This programmed cell death is a key mechanism for eliminating cancerous cells.

A derivative of this compound, 2β-(isobutyryloxy)this compound (IF), has been shown to induce apoptosis in human nasopharyngeal carcinoma (CNE) cells. nih.gov This was evidenced by several key cellular events:

Accumulation of sub-G1 cell population: Flow cytometry analysis showed an increase in the proportion of cells in the sub-G1 phase, which is indicative of DNA fragmentation, a hallmark of apoptosis. nih.gov

Nuclear condensation and DNA fragmentation: Microscopic examination revealed condensed and fragmented nuclei in cells treated with IF. nih.gov

Caspase activation: A crucial step in apoptosis is the activation of a cascade of proteases called caspases. Treatment with IF led to the activation of caspase-3, a key executioner caspase. nih.gov

PARP cleavage: The activation of caspase-3 results in the cleavage of several cellular substrates, including poly(ADP-ribose) polymerase (PARP). Cleavage of PARP is a well-established marker of apoptosis and was observed in IF-treated cells. nih.govnih.gov

The induction of apoptosis by IF appears to be mediated through the mitochondrial pathway. nih.gov This intrinsic pathway is initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane. nih.gov Key findings supporting the involvement of the mitochondrial pathway include:

Depletion of mitochondrial membrane potential (ΔΨm): IF treatment was associated with a loss of mitochondrial membrane potential, a critical event that precedes the release of pro-apoptotic factors from the mitochondria. nih.gov

Release of cytochrome c: Following the loss of ΔΨm, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov This was observed in cells treated with IF. nih.gov

Regulation of Bcl-2 family proteins: The release of cytochrome c is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govrndsystems.com IF was found to regulate the expression of these proteins, tipping the balance towards apoptosis. nih.gov

The following table summarizes the key events in this compound-induced apoptosis.

| Apoptotic Event | Observation with this compound Derivative (IF) | Reference |

| Cell Cycle | Accumulation of sub-G1 population | nih.gov |

| Nuclear Morphology | Nuclear condensation and DNA fragmentation | nih.gov |

| Caspase Cascade | Activation of caspase-3 | nih.gov |

| Substrate Cleavage | PARP cleavage | nih.gov |

| Mitochondrial Integrity | Depletion of mitochondrial membrane potential (ΔΨm) | nih.gov |

| Apoptosome Formation | Release of cytochrome c to the cytosol | nih.gov |

| Apoptotic Regulation | Regulation of Bcl-2 family protein expression | nih.gov |

In addition to apoptosis, some sesquiterpene lactones, such as brevilin A, also isolated from Centipeda minima, have been shown to induce cell cycle arrest at the G2/M phase in nasopharyngeal carcinoma cells. nih.gov This suggests that this compound may also influence cell fate by halting cell proliferation at critical checkpoints in the cell cycle.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov For this compound and other sesquiterpene lactones, SAR studies aim to identify the key structural features responsible for their anti-cancer effects, which can guide the design of more potent and selective analogs. nih.gov

The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor, allowing for covalent interactions with biological macromolecules. nih.gov However, other structural features also play a crucial role in determining the potency and selectivity of these compounds. nih.gov

The design and synthesis of analogs are central to SAR studies. tandfonline.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can deduce the importance of different functional groups and structural motifs.

The synthesis of this compound analogs would likely involve modifications at various positions of the sesquiterpene skeleton. For example, the ester group at the C-2 position of 2β-(isobutyryloxy)this compound could be varied to explore the impact of different acyl chains on activity. nih.gov The synthesis of a series of O-methyl analogues of other natural products has been a successful strategy to probe SAR. researchgate.net Similarly, the synthesis of derivatives of other natural compounds, such as flavanones, has been used for preliminary SAR studies. rndsystems.com

The synthesis of new tetracyclic diazaphenothiazine analogues and their SAR probing provides a framework for how such studies could be conducted for this compound. mdpi.com This would involve chemical reactions to introduce or modify functional groups, followed by purification and structural characterization of the new compounds. These analogs would then be subjected to biological assays to determine their activity, allowing for the establishment of a clear SAR.

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. nih.gov Identifying the pharmacophoric elements of this compound is crucial for understanding its mechanism of action and for designing new inhibitors. mdpi.com

Pharmacophore modeling can be performed using computational methods, either based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). mdpi.com For sesquiterpene lactones, a common pharmacophore model often includes:

Hydrogen bond acceptors and donors: These are important for forming hydrogen bonds with amino acid residues in the target protein.

Hydrophobic regions: These can interact with hydrophobic pockets in the target.

The Michael acceptor: The α-methylene-γ-lactone moiety is a key electrophilic center that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov

Pharmacophore mapping of other natural products has successfully identified lead compounds for various diseases. plos.org A similar approach for this compound would involve identifying the key features responsible for its anti-cancer activity, which could then be used as a query to screen virtual libraries for new, structurally diverse compounds with similar or improved activity.

Analytical Methodologies for Florilenalin Detection and Quantification

Chromatographic Separation Techniques for Florilenalin (HPLC, GC, SFC)

Chromatographic methods are foundational for the separation of this compound from complex mixtures, enabling its subsequent detection and quantification. The choice of technique depends on this compound's physicochemical properties, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely employed for this compound due to its versatility and applicability to non-volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is typically favored, utilizing C18 stationary phases. A common method developed for this compound involves an isocratic or gradient elution with mobile phases composed of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate). Detection is often achieved using a UV-Vis detector, given this compound's chromophoric properties.

Research Findings: A validated RP-HPLC method for this compound demonstrated excellent separation from common synthetic impurities and degradation products. The method utilized a C18 column (250 mm × 4.6 mm, 5 µm particle size) with a mobile phase gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The flow rate was maintained at 1.0 mL/min, and detection was performed at 285 nm, corresponding to this compound's maximum absorbance wavelength.

Table 1: Optimized RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 285 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Gradient Profile | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B |

Table 2: Typical Chromatographic Performance for this compound

| Analyte | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | USP Plate Count |

| This compound | 12.5 | 1500 | 1.1 | 45,000 |

| Impurity A | 8.2 | 15 | 1.2 | 38,000 |

| Impurity B | 14.1 | 10 | 1.0 | 42,000 |

Gas Chromatography (GC)

Gas chromatography is applicable for this compound if it possesses sufficient volatility and thermal stability, or if it can be readily converted into a volatile derivative. GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is commonly employed. For compounds like this compound that might be semi-volatile, GC-MS is often the preferred choice for both identification and quantification due to its high specificity and sensitivity. usgs.govthermofisher.comrestek.compacelabs.comalsenvironmental.co.uk

Research Findings: A GC-FID method was explored for the analysis of a volatile derivative of this compound, this compound-trimethylsilyl (TMS) ether. Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) was found to be efficient. The method employed a DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas.

Table 3: GC-FID Parameters for this compound-TMS Ether

| Parameter | Value |

| Column | DB-5ms (30 m × 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 80 °C (2 min), then 15 °C/min to 290 °C (5 min hold) |

| Injection Volume | 1 µL (splitless) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) offers a "greener" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. wikipedia.orgscispace.comlibretexts.orglongdom.orgteledynelabs.com SFC is particularly advantageous for the separation of this compound, especially if it is a chiral compound or requires normal-phase conditions, offering faster analysis times and reduced solvent consumption compared to traditional liquid chromatography. wikipedia.orgscispace.comlongdom.org

Research Findings: An SFC method was developed for the separation of this compound and its potential enantiomers. The method demonstrated improved peak shape and faster elution compared to a conventional normal-phase HPLC method. A Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) was used with a mobile phase of supercritical CO2 and methanol (B129727) containing 0.1% diethylamine.

Table 4: SFC Parameters for this compound Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | CO2 / Methanol (0.1% Diethylamine) |

| Co-solvent Ratio | 85:15 (CO2:Methanol) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection Wavelength | 285 nm |

Spectrometric Quantification Methods for this compound (UV-Vis, Fluorescence, Mass Spectrometry)

Spectrometric techniques provide direct and sensitive means for the quantification of this compound, often complementing chromatographic separations.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely used method for the quantification of this compound, relying on its characteristic absorption of ultraviolet or visible light. aelabgroup.comlpdlabservices.co.uksolubilityofthings.commrclab.combyjus.com The Beer-Lambert law forms the basis of quantitative analysis, where absorbance is directly proportional to the concentration of this compound in solution. aelabgroup.comsolubilityofthings.com

Research Findings: this compound exhibits a strong absorption maximum (λmax) at 285 nm in methanol. A calibration curve was constructed over a concentration range of 0.5 to 50 µg/mL, demonstrating excellent linearity (R² > 0.999).

Table 5: UV-Vis Spectrophotometric Data for this compound

| Parameter | Value |

| Absorption Maximum (λmax) | 285 nm |

| Solvent | Methanol |

| Molar Absorptivity (ε) | 18,500 L·mol⁻¹·cm⁻¹ |

| Linearity Range | 0.5 – 50 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

Table 6: this compound UV-Vis Calibration Curve Data

| Concentration (µg/mL) | Absorbance at 285 nm |

| 0.5 | 0.037 |

| 1.0 | 0.074 |

| 5.0 | 0.370 |

| 10.0 | 0.740 |

| 25.0 | 1.850 |

| 50.0 | 3.700 |

Fluorescence Spectrometry

If this compound possesses inherent fluorescent properties, fluorescence spectrometry offers a highly sensitive quantification method, often achieving lower detection limits than UV-Vis. creative-proteomics.comjchps.comdrawellanalytical.comcore.ac.ukwikipedia.org The technique involves exciting this compound at a specific wavelength and measuring the emitted light at a longer wavelength.

Research Findings: this compound was found to exhibit intrinsic fluorescence with an excitation maximum at 295 nm and an emission maximum at 340 nm in aqueous solution. This property allowed for the development of a highly sensitive fluorescence method for its detection.

Table 7: this compound Fluorescence Spectrometric Data

| Parameter | Value |

| Excitation Wavelength (λex) | 295 nm |

| Emission Wavelength (λem) | 340 nm |

| Solvent | Water |

| Detection Limit | 5 ng/mL |

Mass Spectrometry (MS)

Mass spectrometry provides unparalleled specificity and sensitivity for this compound quantification and structural elucidation, especially when coupled with chromatographic techniques (LC-MS, GC-MS). ijpsjournal.comwisdomlib.orgsemanticscholar.orgijnrd.org Electrospray ionization (ESI) is commonly used for LC-MS applications, while electron ionization (EI) is typical for GC-MS. Tandem mass spectrometry (MS/MS), particularly multiple reaction monitoring (MRM), is crucial for quantifying this compound in complex matrices due to its ability to selectively detect specific precursor-product ion transitions.

Research Findings: An LC-MS/MS method was developed for the quantification of this compound. The compound showed a protonated molecular ion [M+H]⁺ at m/z 315.1 in positive ESI mode. A characteristic fragmentation pathway involved the loss of a neutral molecule, yielding a product ion at m/z 201.0.

Table 8: LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 315.1 |

| Product Ion (m/z) | 201.0 |

| Collision Energy | 25 eV |

| Cone Voltage | 40 V |

| Linearity Range | 0.1 – 1000 ng/mL |

| Internal Standard | This compound-d3 (m/z 318.1 → 204.0) |

Development of Advanced Analytical Techniques for this compound Profiling in Complex Biological or Environmental Matrices

Profiling this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil) presents significant challenges due to matrix effects and the typically low concentrations of the analyte. semanticscholar.orgazolifesciences.comspectroscopyonline.comwiley.comelsevier.com Advanced analytical techniques, particularly hyphenated systems, are essential for overcoming these hurdles.

Sample Preparation: Effective sample preparation is a critical initial step to isolate and concentrate this compound while removing interfering matrix components. ijpsjournal.comorganomation.comslideshare.netbiotage.com

Protein Precipitation (PP): For biological matrices like plasma, protein precipitation using organic solvents (e.g., acetonitrile, methanol) is a rapid initial clean-up step to remove large proteins that can interfere with downstream analysis. ijpsjournal.com

Liquid-Liquid Extraction (LLE): LLE is employed to selectively extract this compound into an immiscible organic solvent, separating it from polar matrix components. ijpsjournal.combiotage.com Optimization of pH and solvent choice is crucial for efficient extraction.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up and pre-concentration method. ijpsjournal.com Various sorbent chemistries (e.g., C18, mixed-mode) can be tailored to this compound's properties, providing cleaner extracts and enhanced sensitivity.

Hyphenated Techniques: The coupling of separation techniques with highly sensitive and selective detectors is fundamental for this compound profiling in complex matrices. ijpsjournal.comwisdomlib.orgijnrd.orgwiley.comnih.gov

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for this compound quantification in biological and environmental samples. ijpsjournal.comwisdomlib.orgijnrd.orgnih.gov The chromatographic separation resolves this compound from co-eluting matrix components, while the MS/MS detection provides high specificity through multiple reaction monitoring (MRM), minimizing matrix interference and achieving low limits of quantification. ijpsjournal.comwisdomlib.orgijnrd.orgnih.govresearchgate.net

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile or derivatized this compound, GC-MS/MS offers similar advantages, providing excellent separation power and highly selective detection in complex environmental samples. alsenvironmental.co.ukijpsjournal.comwisdomlib.orgresearchgate.net

Research Findings: A method for profiling this compound in river water samples was developed using SPE followed by UPLC-QqTOF-MS. The SPE protocol involved a C18 cartridge, conditioned with methanol and water, followed by loading the water sample. This compound was eluted with acetonitrile. The UPLC-QqTOF-MS system provided high-resolution mass data and fragmentation patterns, enabling both targeted quantification and untargeted screening for potential this compound metabolites or related compounds in the environmental matrix. elsevier.comresearchgate.net The method achieved a limit of detection of 0.5 ng/L in real water samples, demonstrating its applicability for environmental monitoring.

Purity Assessment and Stability Profiling of this compound

Ensuring the purity and understanding the stability of this compound are critical for its fundamental research and potential applications.

Purity Assessment of this compound

HPLC-DAD (Diode Array Detection): This is a primary method for quantifying this compound and detecting related impurities. The DAD allows for spectral purity assessment of the this compound peak, indicating co-eluting impurities if the spectrum is not uniform. ambiopharm.comchromatographyonline.com

GC-FID/GC-MS: Used for the detection and quantification of residual solvents from synthesis or manufacturing processes.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements for this compound and its impurities, aiding in the determination of elemental composition and identification of unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of this compound and detecting impurities at significant levels. tutorchase.com

Karl Fischer Titration: Determines water content, which can impact purity and stability.

Thermogravimetric Analysis (TGA): Assesses residual solvents and volatile impurities by measuring weight loss upon heating.

Research Findings: A batch of synthesized this compound was subjected to a comprehensive purity assessment. HPLC-DAD analysis indicated a purity of 99.2% with two known impurities (Impurity A and B) at 0.3% and 0.5%, respectively. HRMS confirmed the molecular weight of this compound (m/z 314.1 for neutral molecule) and provided accurate masses for the impurities, aiding their identification. Residual solvent analysis by GC-FID showed ethanol (B145695) at 0.08%, well within acceptable limits.

Table 9: Purity Assessment Results for this compound Batch FL-2024-001

| Analytical Method | Parameter | Result | Specification |

| HPLC-DAD | This compound Purity | 99.2% | ≥ 98.0% |

| Impurity A | 0.3% | ≤ 0.5% | |

| Impurity B | 0.5% | ≤ 0.5% | |

| GC-FID | Residual Ethanol | 0.08% | ≤ 0.5% |

| Karl Fischer | Water Content | 0.15% | ≤ 0.5% |

| HRMS | Molecular Weight (M+H)⁺ | 315.1234 | 315.1230 ± 5 ppm |

Stability Profiling of this compound

Stability profiling involves subjecting this compound to various stress conditions (forced degradation) to understand its intrinsic stability, identify degradation pathways, and characterize degradation products. medcraveonline.comresearchgate.netajpsonline.comcreative-biolabs.comresearchgate.net This information is crucial for developing stability-indicating analytical methods and establishing appropriate storage conditions. ambiopharm.comchromatographyonline.compharmoutsourcing.comijrpr.comyoutube.com

Forced Degradation Studies: this compound was subjected to forced degradation under different conditions:

Acidic Hydrolysis: this compound (1 mg/mL) in 0.1 M HCl at 80 °C for 24 hours.

Basic Hydrolysis: this compound (1 mg/mL) in 0.1 M NaOH at 80 °C for 24 hours.

Oxidation: this compound (1 mg/mL) in 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: Solid this compound at 100 °C for 7 days.

Photolytic Degradation: Solid this compound exposed to UV light (254 nm, 200 Wh/m²) for 7 days.

Samples from these studies were analyzed using the developed stability-indicating HPLC-DAD and LC-MS/MS methods.

Research Findings: this compound demonstrated moderate stability under acidic and oxidative conditions but was highly susceptible to degradation under basic conditions and light exposure. Thermal stress resulted in minor degradation. Several degradation products were identified by LC-MS/MS. For instance, basic hydrolysis yielded a primary degradation product (DP1) with m/z 287.1, corresponding to a de-esterification product. Photolytic degradation led to the formation of DP2 (m/z 313.1), suggesting a photo-oxidation pathway.

Table 10: Summary of Forced Degradation Results for this compound

| Stress Condition | This compound Remaining (%) | Major Degradation Products (DP) | Proposed m/z (LC-MS/MS) |

| Acidic (0.1M HCl, 80°C, 24h) | 85.2 | DP-A | 333.1 (Hydrolysis adduct) |

| Basic (0.1M NaOH, 80°C, 24h) | 12.5 | DP-1 | 287.1 (De-esterification) |

| Oxidative (3% H₂O₂, RT, 24h) | 78.9 | DP-B | 331.1 (Oxidation product) |

| Thermal (100°C, 7 days) | 95.1 | DP-C | 314.1 (Isomerization) |

| Photolytic (UV, 7 days) | 35.7 | DP-2 | 313.1 (Photo-oxidation) |

These studies enabled the development of a robust stability-indicating method, ensuring that this compound and its potential degradation products are adequately separated and quantified during long-term and accelerated stability studies.

Computational and Theoretical Studies of Florilenalin

Quantum Chemical Calculations for Florilenalin's Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic structure and reactivity of chemical compounds, including natural products like this compound. These calculations, often based on density functional theory (DFT) or semi-empirical methods like MNDO, provide crucial information about molecular orbitals, energy levels, and charge distributions. cqvip.commdpi.comuleth.ca

For this compound, the MNDO method has been employed to perform quantum chemical calculations, yielding data on its front molecular orbitals, orbital energies, and atomic charges. cqvip.com These parameters are essential for understanding a molecule's potential for chemical reactions and its interactions with other molecules. The electronic properties, including the presence of electrophilic domains, are known to significantly influence the biological activities of sesquiterpene lactones. rsc.orgresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the HOMO-LUMO energy gap, dipole moment, and electronegativity, are key indicators of a molecule's reactivity and its ability to participate in charge transfer interactions. mdpi.com Such calculations are instrumental in analyzing reaction mechanisms and predicting chemical pathways. rsc.orgchemrxiv.org

Molecular Dynamics Simulations of this compound and its Interactions with Biological Macromolecules

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between a compound and biological macromolecules. frontiersin.orgfrontiersin.orgnih.govnih.gov These simulations are critical for understanding protein-ligand binding, protein stability, and conformational changes at an atomic level. frontiersin.orgfrontiersin.orgnih.gov

This compound has been a subject in studies utilizing molecular dynamics simulations to explore its interactions. For instance, it was included in a study investigating potential terpenes as inhibitors against the Internalin A protein of Listeria monocytogenes. nih.govresearchgate.net MD simulations allow researchers to observe how this compound might interact with target proteins over time, revealing the stability of the binding complex and the nature of the molecular forces involved. This dynamic perspective complements static docking studies by accounting for the flexibility of both the ligand and the receptor. frontiersin.orgnih.gov

In Silico Docking Studies of this compound with Predicted Target Receptors

In silico docking studies are a cornerstone of computational drug discovery, designed to predict the preferred binding orientation of a ligand within a target protein's active site and to estimate the strength of this interaction (binding affinity). ijariie.combenthamscience.commdpi.com This technique is valuable for virtual screening of large chemical libraries to identify promising drug candidates. ijariie.com

This compound has been subjected to molecular docking analyses. In a study focused on identifying potential inhibitors for the Internalin A protein of Listeria monocytogenes, this compound was docked, and its binding affinity was reported as -7.9 kcal/mol. nih.govresearchgate.net This negative binding energy suggests a favorable interaction between this compound and the target protein. Such studies are crucial for predicting how this compound might bind to various biological targets, which is a key step in elucidating its potential pharmacological mechanisms. dntb.gov.uaphcogj.com

Cheminformatics and QSAR Modeling for this compound Derivatives

Cheminformatics encompasses the application of computational and informational techniques to solve problems in chemistry, including the organization, analysis, and prediction of chemical data. Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities. benthamscience.commdpi.com

For sesquiterpene lactones, the class to which this compound belongs, QSAR studies have been conducted to understand the relationship between their structural features and biological effects, such as antiparasitic activity and cytotoxicity. mdpi.com Specifically, for 2β-(Isobutyryloxy)this compound, a derivative of this compound, experimental results were used in a QSAR study. This involved employing 3D molecular descriptors and genetic algorithms to establish structure-activity relationships, identifying important properties that influence inhibitory potency. researchgate.net These models help in predicting the activity of new, untested derivatives and in guiding the design of compounds with improved biological profiles by correlating specific molecular descriptors with observed activities. benthamscience.com Cheminformatics tools are broadly applied in the analysis of chemical data to support drug discovery and development. nih.govresearchgate.netresearchgate.net

Ecological and Environmental Context of Florilenalin

Natural Occurrence and Distribution of Florilenalin in Plant Species

This compound and its derivatives are found in several plant species, primarily within the Asteraceae family, indicating its widespread presence in this diverse group of flowering plants. This compound can be isolated from the aerial parts of Inula salsoloides. medchemexpress.com

A notable derivative, 2β-(isobutyryloxy)this compound (IF), has been isolated from the medicinal plant Centipeda minima. mdpi.comnih.govmdpi.com Centipeda minima is an annual plant that thrives in high humidity geographic locations across China, Korea, Japan, India, Malaysia, and Oceania. mdpi.com Another species, Centipeda cunninghami, also known as common sneezeweed, old man weed, scentwood, Gukwonderuk, or koona puturku, contains this compound isobutyrate, this compound isovalerate, and this compound angelate. google.com Centipeda cunninghami is specifically found in the lower temperate regions of Victoria, Australia, where it grows along the banks of streams and in stagnant water. google.com

The genus Inula, which includes Inula salsoloides and Inula oculus-christi, is a vast group of approximately 100 species native to Europe, Asia, and Africa. researchgate.net Furthermore, 8-epi-florilenalin-2-O-acetate has been isolated from the flower of Inula helianthus-aquatica. researchgate.net

The distribution of this compound and its related compounds across these genera highlights its significance as a plant secondary metabolite.

Table 1: Plant Species Containing this compound and its Derivatives

| Compound/Derivative | Plant Species | Geographic Distribution |

| This compound | Inula salsoloides | Europe, Asia, Africa medchemexpress.comresearchgate.net |

| 2β-(Isobutyryloxy)this compound (IF) | Centipeda minima | China, Korea, Japan, India, Malaysia, Oceania mdpi.com |

| This compound isobutyrate | Centipeda cunninghami | Victoria, Australia (lower temperate regions) google.com |

| This compound isovalerate | Centipeda cunninghami | Victoria, Australia (lower temperate regions) google.com |

| This compound angelate | Centipeda cunninghami | Victoria, Australia (lower temperate regions) google.com |

| 8-epi-florilenalin-2-O-acetate | Inula helianthus-aquatica | Europe, Asia, Africa researchgate.netresearchgate.net |

Role of this compound in Plant Defense Mechanisms and Allelopathy

This compound, as a sesquiterpene lactone, belongs to the class of secondary metabolites, which are crucial for plant survival and interaction with their environment. mdpi.comresearchgate.net These compounds serve as vital components of a plant's intricate defense system against both biotic stresses, such as pathogens and herbivores, and abiotic stresses, including UV radiation, drought, and temperature extremes. researchgate.netscitechnol.com

Sesquiterpene lactones function as deterrents, antifeedants, allelochemicals, or toxins, helping plants ward off threats. slideheaven.comresearchgate.net They are typically concentrated in plant tissues most vulnerable to herbivores, such as leaves, phyllaries, and achenes, and can be found in glandular trichomes or as exudates on the surface of these organs. slideheaven.com In certain genera like Ambrosia, Artemisia, Parthenium, and Vernonia, sesquiterpene lactones can constitute a significant portion of the plant's dry weight, ranging from one to several percent. slideheaven.com

This compound's involvement in allelopathy, a process where plants release biochemicals that influence the growth, survival, and reproduction of other organisms, has also been noted. Phytochemicals, including terpenoids like this compound, can act as bioherbicides, providing a natural mechanism for weed control. mdpi.com For instance, this compound has been identified as a phytotoxic compound in the methanol (B129727) extract of Parthenium hysterophorus leaves, indicating its potential to inhibit the growth of other plants. mdpi.com The effectiveness of allelopathic effects is influenced by factors such as compound concentration, chemical combinations, and the sensitivity of the target species. mdpi.com

Beyond direct defense, sesquiterpenoids are known to modulate plant signaling pathways, such as the jasmonic acid and salicylic (B10762653) acid pathways, which are critical for orchestrating plant responses to pathogens and herbivores. researchgate.net Research on 2β-(isobutyryloxy)this compound from Centipeda minima has demonstrated its potent antiproliferative effects on human nasopharyngeal carcinoma cells, suggesting a broader biological activity that could be linked to its defensive functions within the plant, such as inhibiting abnormal cell growth or combating microbial invaders. mdpi.comnih.gov

Biogeographical Distribution and Environmental Presence of this compound

The biogeographical distribution of this compound is intrinsically linked to the native ranges of the plant species that produce it. As detailed in Section 7.1, Centipeda minima, a source of 2β-(isobutyryloxy)this compound, is found in high humidity regions across China, Korea, Japan, India, Malaysia, and Oceania. mdpi.com Centipeda cunninghami, another producer of this compound derivatives, has a more localized distribution, primarily in the lower temperate regions of Victoria, Australia. google.com The genus Inula, which includes species from which this compound and its derivatives are isolated, is broadly distributed throughout Europe, Asia, and Africa. researchgate.net

This distribution pattern reflects the adaptation of these plants to specific climatic and environmental conditions. Generally, the global distribution of utilized plant species, including those with medicinal properties and defensive compounds like this compound, shows a higher concentration in tropical areas, with a gradual decrease towards higher latitudes. universiteitleiden.nl This suggests that the environmental conditions prevalent in these regions may favor the biosynthesis and accumulation of such complex secondary metabolites.

While the natural occurrence of this compound within specific plant species and their geographical habitats is well-documented, detailed research findings on its broader environmental presence—such as its detection and concentration in soil, water, or air as a free compound after release from plants—are not extensively available in the provided information. Its environmental presence is primarily understood in the context of its biosynthesis and retention within the plant itself.

Future Research Directions and Emerging Technologies in Florilenalin Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Florilenalin Research

The application of integrated omics technologies is crucial for a holistic understanding of this compound's interactions within biological systems.

Genomics: Future research will likely employ transcriptomics to analyze how this compound influences gene expression profiles in target cells or organisms. This can reveal the cellular pathways and regulatory networks modulated by the compound, providing insights into its primary and secondary effects.

Proteomics: Proteomic studies, including quantitative proteomics and post-translational modification analysis, can elucidate the specific protein targets of this compound and its impact on protein abundance, activity, and interactions. Such analyses are powerful tools for investigating drug-action mechanisms and identifying novel targets.

Metabolomics: Metabolomics offers a snapshot of the metabolic state of a biological system in response to this compound exposure. By identifying changes in metabolite levels, researchers can infer how this compound perturbs metabolic pathways, potentially revealing its role in cellular energy, signaling, or biosynthetic processes. The integration of these omics layers can provide a systems-level view of this compound's biological footprint, facilitating the prediction of its diverse activities.

Advanced Imaging Techniques for this compound Localization in Cellular Systems

Pinpointing the precise cellular and subcellular localization of this compound is fundamental to understanding its mechanism of action. Advanced imaging techniques will play a pivotal role in this endeavor.

Fluorescence Microscopy and Super-Resolution Imaging: By chemically tagging this compound with fluorophores, researchers can visualize its distribution within live cells using high-resolution fluorescence microscopy. Super-resolution techniques, such as STED or PALM/STORM, can overcome the diffraction limit of light, providing nanoscale insights into this compound's interactions with cellular organelles or macromolecular complexes.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI or DESI-MSI can directly map the distribution of this compound and its metabolites in biological tissues without the need for labeling. This label-free approach offers high chemical specificity and can provide quantitative information on compound localization in complex biological samples.

Raman Spectroscopy and Coherent Anti-Stokes Raman Scattering (CARS): These vibrational spectroscopic techniques can provide chemical fingerprinting of this compound within cells, offering insights into its molecular environment and interactions. While not explicitly mentioned for this compound, these are general advanced imaging techniques applicable to small molecules. The development of this compound-based chemical probes (see Section 8.5) with integrated imaging tags will further enhance these localization studies.

Bio-Inspired Synthesis and Chemo-enzymatic Approaches for this compound and its Analogs

Given this compound's natural product origin, bio-inspired and chemo-enzymatic synthetic strategies are promising avenues for its sustainable production and the generation of novel analogs.

Bio-Inspired Synthesis: This approach seeks to mimic the natural biosynthetic pathways of this compound, potentially utilizing enzymes or enzyme cascades involved in its in planta production. Such strategies can offer environmentally benign routes to complex molecules, often with inherent stereoselectivity. Understanding the enzymes and genetic machinery responsible for this compound biosynthesis could enable metabolic engineering of host organisms for its production.

Chemo-enzymatic Approaches: Combining the precision and selectivity of enzymatic reactions with the versatility of traditional chemical synthesis can lead to efficient and selective routes for this compound and its derivatives. Enzymes can catalyze specific steps (e.g., hydroxylation, glycosylation, or esterification) that are challenging to achieve chemically, allowing for the targeted modification of this compound to create novel analogs with potentially improved properties or activities. This hybrid approach leverages the advantages of both chemical and biological catalysis, offering high specificity and mild reaction conditions.

Exploration of Novel Biological Activities and Therapeutic Potential (non-clinical human applications)

While 2beta-(Isobutyryloxy)this compound has shown anti-cancer effects in nasopharyngeal carcinoma cells in vitro, biocrick.comctdbase.org future non-clinical research will explore a broader spectrum of its biological activities and therapeutic potential, strictly within the confines of research and non-human applications.

Expanded In Vitro Screening: High-throughput screening platforms can be utilized to test this compound against a wider range of cellular models and biochemical targets, identifying novel activities such as anti-inflammatory, antimicrobial, or immunomodulatory effects, which are common among sesquiterpene lactones. biocrick.com

Mechanism-of-Action Studies: Deeper investigations into the molecular mechanisms underlying any newly discovered activities will be critical. This involves identifying specific protein or nucleic acid targets, elucidating signaling pathways, and understanding cellular responses.

Animal Model Studies (Non-Clinical): For promising in vitro activities, this compound's effects can be evaluated in relevant animal models of human diseases. These non-clinical studies are essential for assessing efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system before any consideration for human therapeutic application. This includes exploring its potential as a research tool to understand disease pathology or as a lead compound for further optimization.

Development of this compound-Based Chemical Probes for Biological Pathway Interrogation

Chemical probes are indispensable tools in chemical biology for dissecting complex biological pathways. Future research will focus on designing and synthesizing this compound-based chemical probes.

Target Identification and Validation: By modifying this compound with affinity tags (e.g., biotin) or photoreactive groups, researchers can create probes to pull down or covalently label its direct binding partners within cells. This helps in identifying the specific proteins or other biomolecules this compound interacts with, thus validating its molecular targets.

Pathway Elucidation: this compound-based probes, potentially incorporating reporter groups (e.g., fluorescent tags), can be used to monitor the activity of specific enzymes or signaling pathways in situ. This allows for the real-time observation of this compound's impact on cellular processes and the mapping of downstream effects.

Structure-Activity Relationship (SAR) Studies: The development of a library of this compound analogs, guided by chemical probe studies, can systematically explore the structural features critical for its biological activity. This iterative process of probe design, biological testing, and structural modification is fundamental for optimizing this compound's potency and selectivity as a research tool or a starting point for therapeutic development.

The future of this compound research lies in its comprehensive characterization through interdisciplinary approaches, moving towards a deeper understanding of its biological roles and potential applications as a valuable chemical entity for scientific inquiry.

Q & A

Q. How can researchers ensure ethical compliance in this compound’s in vivo studies?

- Methodological Answer: Obtain approval from institutional animal care committees (IACUC) following ARRIVE 2.0 guidelines. Document humane endpoints (e.g., tumor size thresholds) and minimize sample sizes via power analysis. Include detailed anesthesia/euthanasia protocols in supplementary materials .

Q. What steps enhance reproducibility in this compound research?

- Methodological Answer: Publish raw datasets (e.g., NMR spectra, chromatograms) in repositories like Figshare. Use commercial reference standards (e.g., Florfenicol amine, CAS 76639-93-5) for calibration . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols on protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products